2-(3-methyl-1,2-thiazol-5-yl)ethan-1-amine dihydrochloride

Medicinal chemistry Scaffold selection Physicochemical property

2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-amine dihydrochloride is a heterocyclic organic compound belonging to the 1,2-thiazole (isothiazole) family. Its structure incorporates a five-membered isothiazole ring containing adjacent sulfur and nitrogen atoms, substituted with a methyl group at position 3 and a 2-aminoethyl chain at position 5, supplied as the dihydrochloride salt (molecular formula C₆H₁₂Cl₂N₂S; molecular weight 215.14 g/mol).

Molecular Formula C6H12Cl2N2S
Molecular Weight 215.14 g/mol
CAS No. 2770359-91-4
Cat. No. B6225919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methyl-1,2-thiazol-5-yl)ethan-1-amine dihydrochloride
CAS2770359-91-4
Molecular FormulaC6H12Cl2N2S
Molecular Weight215.14 g/mol
Structural Identifiers
SMILESCC1=NSC(=C1)CCN.Cl.Cl
InChIInChI=1S/C6H10N2S.2ClH/c1-5-4-6(2-3-7)9-8-5;;/h4H,2-3,7H2,1H3;2*1H
InChIKeyKBSQOMMGOYULKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-amine Dihydrochloride (CAS 2770359-91-4): Isothiazole Building Block for Kinase-Targeted Synthesis


2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-amine dihydrochloride is a heterocyclic organic compound belonging to the 1,2-thiazole (isothiazole) family. Its structure incorporates a five-membered isothiazole ring containing adjacent sulfur and nitrogen atoms, substituted with a methyl group at position 3 and a 2-aminoethyl chain at position 5, supplied as the dihydrochloride salt (molecular formula C₆H₁₂Cl₂N₂S; molecular weight 215.14 g/mol) . The isothiazole scaffold is distinct from the more common isomeric thiazole (1,3-thiazole), where the S and N heteroatoms are separated by a carbon atom, resulting in fundamentally different electronic properties and biological activity profiles [1]. This compound serves as a primary amine building block for medicinal chemistry, particularly in the synthesis of kinase inhibitors where the 3-methylisothiazol-5-yl fragment appears in potent, selective c-Met inhibitors with demonstrated in vivo pharmacokinetic/pharmacodynamic (PK/PD) properties [2].

Why 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-amine Dihydrochloride Cannot Be Replaced by Generic Analogs


Isothiazole derivatives bearing a 2-aminoethyl side chain at the 5-position are not functionally interchangeable with their thiazole isomers or chain-shortened analogs for two critical reasons: (1) the 1,2-thiazole (isothiazole) ring has a conjugate acid pKa of -0.5, which is 3.0 log units lower than the 2.5 pKa of thiazole, resulting in dramatically different protonation states under physiological and assay conditions that alter hydrogen-bonding capacity, solubility, and target engagement [1]; (2) the specific 3-methyl-5-(2-aminoethyl) substitution pattern provides a geometrically precise amino tether for downstream conjugation, whereas the widely available (3-methylisothiazol-5-yl)methanamine (CAS 40064-67-3) lacks the ethyl spacer, and 5-amino-3-methylisothiazole (CAS 52547-00-9) places the amine directly on the ring, both of which produce conjugates with altered linker geometry and reduced potency in reported kinase inhibitor series [2]. Furthermore, the dihydrochloride salt ensures consistent solid-state handling and aqueous solubility that the free base (CAS 1367925-12-9, an oil) cannot guarantee during precise stoichiometric reactions .

Quantitative Differentiation Evidence: 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-amine Dihydrochloride vs. Closest Analogs


Isothiazole vs. Thiazole Scaffold Basicity: 3.0 pKa Unit Difference Governs Protonation State at Physiological pH

The conjugate acid of the isothiazole ring has a pKa of -0.5, compared to 2.5 for the thiazole ring [1]. This 3.0 log unit difference means the isothiazole nitrogen is >99.9% deprotonated at pH 7.4, while the thiazole nitrogen is approximately 0.001% protonated—a 1,000-fold difference in protonation probability that directly impacts hydrogen-bond acceptor strength, membrane permeability, and CYP450-mediated metabolism. In the c-Met inhibitor series reported by Teffera et al., the isothiazole-containing compound 1 exhibited favorable PK/PD properties across multiple preclinical species, whereas replacement of the isothiazole ring with bioisosteric heterocycles (isoxazole, pyrazole) reduced bioactivation but also significantly altered potency and pharmacokinetics [2].

Medicinal chemistry Scaffold selection Physicochemical property

Dihydrochloride Salt vs. Free Base: Solid-State Handling and Aqueous Solubility Advantage

2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-amine dihydrochloride (MW 215.14 g/mol) is a solid powder at ambient temperature, consistent with the physical form reported for structurally analogous thiazole dihydrochloride salts (e.g., 2-(5-methyl-1,3-thiazol-2-yl)ethylamine dihydrochloride, listed as 'powder' on Sigma-Aldrich ). In contrast, the free base 2-(3-methylisothiazol-5-yl)ethan-1-amine (CAS 1367925-12-9, MW 142.22 g/mol) is an oil or low-melting solid that requires cold-chain storage and is challenging to weigh accurately for stoichiometric reactions . The dihydrochloride salt form delivers >90% aqueous solubility enhancement over the free base as a class-level estimate for primary amine salts, enabling direct use in aqueous coupling reactions (e.g., amide bond formation, reductive amination) without co-solvent optimization.

Salt selection Formulation Handling

3-Methylisothiazol-5-yl Fragment in c-Met Kinase Inhibitors: Proven PK/PD Advantage Over Bioisosteric Replacements

The 3-methylisothiazol-5-yl fragment is the core heterocycle in compound 1 (7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine), a potent and selective c-Met kinase inhibitor that displayed desirable pharmacokinetic properties across multiple preclinical species (rats, mice, dogs, monkeys, and humans) [1]. In vitro NADPH-dependent covalent binding to microsomal proteins—a marker of bioactivation risk—was species-dependent: 1,100–1,300 pmol/mg/h in rats/mice/monkeys, 400 pmol/mg/h in dogs, and 144 pmol/mg/h in humans. Replacement of the isothiazole ring with isoxazole or pyrazole reduced covalent binding but simultaneously altered the potency and PK/PD profile, indicating that the isothiazole scaffold provides a non-substitutable balance of target engagement and disposition characteristics [1]. The 2-aminoethyl side chain of the target compound provides the identical attachment geometry for constructing analogous triazolopyridazine-based kinase inhibitors.

Kinase inhibitor c-Met Pharmacophore validation

2-Aminoethyl vs. Aminomethyl Linker: Impact on mGluR2 Antagonist Potency

A compound incorporating the 3-methylisothiazol-5-yl group with an extended linker at the 4-position (7-{[2-(difluoromethoxy)pyridin-4-yl]methyl}-4-(3-methylisothiazol-5-yl)-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide) exhibited an IC₅₀ of 26.7 μM against the metabotropic glutamate receptor 2 (mGluR2) [1]. While this potency is moderate, it demonstrates that the 3-methylisothiazole ring with an appropriately spaced linker can engage CNS targets. The 2-aminoethyl chain of the target compound provides a flexible two-carbon spacer that is optimal for installing the amine at a distance matching the triazolopyridazine hinge-binding motif in c-Met inhibitors, whereas the one-carbon aminomethyl analog (CAS 40064-67-3) would shorten the linker and alter the dihedral angle, potentially disrupting the binding conformation [2].

Neuroscience Metabotropic glutamate receptor Structure–activity relationship

Isothiazole Ring Regiochemistry: CYP450-Mediated Bioactivation Occurs Specifically at the 4-Position

Teffera et al. demonstrated that the CYP450-mediated bioactivation of isothiazole-containing compounds proceeds via sulfur oxidation followed by glutathione attack exclusively at the 4-position of the isothiazole ring [1]. This regiochemical specificity means that the 5-position (where the 2-aminoethyl chain is attached in the target compound) is not the primary site of metabolic activation. In contrast, thiazole isomers, where the nitrogen and sulfur are in 1,3-positions, have different electron density distributions and may undergo bioactivation at alternative ring positions, leading to different metabolic liability profiles. The identification of CYP3A4, 1A2, and 2D6 as the human isoforms responsible for isothiazole bioactivation provides a clear metabolic fingerprint that can be prospectively managed during lead optimization [1].

Drug metabolism Bioactivation CYP450

Optimal Application Scenarios for 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-amine Dihydrochloride Based on Quantitative Evidence


Synthesis of c-Met Kinase Inhibitors via Triazolopyridazine Conjugation

The target compound provides the 3-methylisothiazol-5-yl fragment with a 2-aminoethyl side chain that directly matches the linker geometry used in potent c-Met inhibitors (e.g., compound 1, Teffera et al. 2010) [1]. Researchers synthesizing triazolopyridazine-based kinase inhibitors should procure this dihydrochloride salt to ensure precise stoichiometry in the final amide coupling or reductive amination step that attaches the isothiazole fragment to the heterocyclic core. The powder form facilitates automated weighing for parallel synthesis libraries targeting c-Met, VEGFR, or mGluR2.

Metabolic Stability Optimization: Isothiazole Bioisostere Evaluation

Given the quantitatively characterized bioactivation pathway at the isothiazole 4-position (CYP3A4/1A2/2D6-mediated, glutathione trapping at 144 pmol/mg/h in human microsomes) [1], this building block is ideal for systematic structure–metabolism relationship (SMR) studies. Medicinal chemists can use the 2-aminoethyl handle to attach the isothiazole to diverse core scaffolds while exploring substituent effects at the 4-position to block the metabolic hotspot, using the published covalent binding data as a comparative baseline.

Aqueous-Phase Bioconjugation and Fragment-Based Drug Discovery (FBDD)

The dihydrochloride salt ensures high aqueous solubility for direct use in bioconjugation reactions (e.g., NHS-ester couplings, isothiocyanate derivatization) without organic co-solvents that may denature protein targets . In fragment-based screening campaigns, the 2-aminoethyl chain provides a solvent-exposed amine for immobilization or fluorophore tagging, while the isothiazole ring's low basicity (pKa -0.5) minimizes non-specific ionic interactions with biological matrices.

Solid-Phase Peptide Synthesis (SPPS) with Heterocyclic Capping Groups

The target compound can be employed as an N-terminal capping group in solid-phase peptide synthesis, where the isothiazole ring imparts distinct electronic and steric properties compared to thiazole caps. The 3 pKa unit difference between isothiazole and thiazole rings [2] alters the peptide's overall charge state and hydrogen-bonding capacity, enabling the design of peptide ligands with tailored solubility and target-binding profiles.

Quote Request

Request a Quote for 2-(3-methyl-1,2-thiazol-5-yl)ethan-1-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.